Globotetraose
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Overview
Description
Globotetraose is a tetrasaccharide composed of four monosaccharide units: N-acetylgalactosamine, galactose, galactose, and glucose. It is a component of glycosphingolipids found in the cell membranes of various organisms, including humans. This compound plays a crucial role in cell-cell recognition and signaling processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of globotetraose can be achieved through enzymatic methods. One common approach involves the use of β-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae strain Rd. This enzyme catalyzes the transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate, forming this compound . The reaction conditions typically include the presence of UDP-N-acetylgalactosamine as the donor substrate and globotriose as the acceptor substrate.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant Escherichia coli strains engineered to express the necessary glycosyltransferases. These strains are cultured in high-density fermenters, and the desired product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Globotetraose primarily undergoes glycosylation reactions. It can be further modified by the addition of other monosaccharides to form more complex oligosaccharides and glycosphingolipids.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include UDP-N-acetylgalactosamine, UDP-galactose, and various glycosyltransferases. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions involving this compound include more complex oligosaccharides such as globopentaose and glycosphingolipids like globoside .
Scientific Research Applications
Mechanism of Action
Globotetraose exerts its effects by interacting with specific receptors and lectins on the cell surface. These interactions trigger various signaling pathways that regulate cell growth, differentiation, and immune responses. The molecular targets of this compound include glycosyltransferases and glycosidases involved in its biosynthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Isoglobotetraose: Similar to this compound but with a different glycosidic linkage pattern.
Globopentaose: An extended form of this compound with an additional monosaccharide unit.
Uniqueness
This compound is unique due to its specific glycosidic linkages and its role in the biosynthesis of glycosphingolipids. Its interactions with cell surface receptors and lectins are distinct from those of similar compounds, making it a valuable molecule for studying cell-cell recognition and signaling processes .
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-,18-,19-,20-,21+,22+,23?,24+,25+,26-/m1/s1 |
InChI Key |
JMPCSGHAAIDYIN-WASRWFGHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O |
Origin of Product |
United States |
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